molecular formula C15H15NO B1391976 2-(3,4-Dimethylbenzoyl)-6-methylpyridine CAS No. 1187166-06-8

2-(3,4-Dimethylbenzoyl)-6-methylpyridine

Cat. No.: B1391976
CAS No.: 1187166-06-8
M. Wt: 225.28 g/mol
InChI Key: ORULHGOUEHEOQY-UHFFFAOYSA-N
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Description

2-(3,4-Dimethylbenzoyl)-6-methylpyridine is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a benzoyl group substituted with two methyl groups at the 3 and 4 positions, attached to a pyridine ring that also has a methyl group at the 6 position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethylbenzoyl)-6-methylpyridine typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 3,4-dimethylbenzoyl chloride with 6-methylpyridine in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is usually performed under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. This method enhances the efficiency and yield of the desired product while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethylbenzoyl)-6-methylpyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the benzoyl group to a benzyl alcohol.

    Substitution: Electrophilic substitution reactions can occur at the pyridine ring, particularly at the 2 and 4 positions, using reagents such as halogens or nitro compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron (Fe).

Major Products Formed

    Oxidation: Formation of 3,4-dimethylbenzoic acid.

    Reduction: Formation of 3,4-dimethylbenzyl alcohol.

    Substitution: Formation of halogenated or nitro-substituted derivatives of the pyridine ring.

Scientific Research Applications

2-(3,4-Dimethylbenzoyl)-6-methylpyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethylbenzoyl)-6-methylpyridine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in the biosynthesis of essential biomolecules, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-Dimethylbenzoyl)-6-methoxypyridine
  • 2-(3,4-Dimethylbenzoyl)-6-fluoropyridine
  • 2-(3,4-Dimethylbenzoyl)-6-chloropyridine

Uniqueness

2-(3,4-Dimethylbenzoyl)-6-methylpyridine is unique due to the presence of both the benzoyl and methyl groups, which confer specific chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity patterns and biological activities, making it a valuable subject for further research and development.

Properties

IUPAC Name

(3,4-dimethylphenyl)-(6-methylpyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO/c1-10-7-8-13(9-11(10)2)15(17)14-6-4-5-12(3)16-14/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORULHGOUEHEOQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=CC=CC(=N2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601225348
Record name (3,4-Dimethylphenyl)(6-methyl-2-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601225348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187166-06-8
Record name (3,4-Dimethylphenyl)(6-methyl-2-pyridinyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187166-06-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3,4-Dimethylphenyl)(6-methyl-2-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601225348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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